N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride
Brand Name: Vulcanchem
CAS No.: 97375-19-4
VCID: VC17040497
InChI: InChI=1S/C22H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;/h4-21H2,1-3H3,(H,23,25);1H
SMILES:
Molecular Formula: C22H47ClN2O
Molecular Weight: 391.1 g/mol

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride

CAS No.: 97375-19-4

Cat. No.: VC17040497

Molecular Formula: C22H47ClN2O

Molecular Weight: 391.1 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - 97375-19-4

Specification

CAS No. 97375-19-4
Molecular Formula C22H47ClN2O
Molecular Weight 391.1 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]octadecanamide;hydrochloride
Standard InChI InChI=1S/C22H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;/h4-21H2,1-3H3,(H,23,25);1H
Standard InChI Key QVROVKYWXDCPTN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.Cl

Introduction

Chemical Identity and Structural Properties

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a quaternary ammonium salt with the molecular formula C22_{22}H47_{47}ClN2_{2}O and a molecular weight of 391.1 g/mol. The IUPAC name is N-[2-(dimethylamino)ethyl]octadecanamide hydrochloride.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number97375-19-4
Molecular FormulaC22_{22}H47_{47}ClN2_{2}O
Molecular Weight391.1 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in polar solvents (e.g., water, ethanol)
Amphiphilic BalanceHydrophobic-Lipophilic Balance (HLB) ~12

The compound’s amphiphilicity arises from its stearamide (C18) tail and dimethylaminoethyl head group, which facilitates self-assembly in aqueous environments.

Synthesis and Manufacturing

The synthesis involves a two-step process:

  • Amidation of Stearic Acid: Stearic acid reacts with 2-dimethylaminoethylamine in the presence of a coupling agent (e.g., thionyl chloride) to form N-(2-(dimethylamino)ethyl)stearamide.

  • Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to yield the monohydrochloride salt.

Table 2: Optimized Reaction Conditions

ParameterCondition
Temperature60–80°C (amidation), 25°C (salt formation)
CatalystThionyl chloride (amidation)
Reaction Time6–8 hours (amidation), 1 hour (salt formation)
Yield75–85%

Industrial-scale production requires purification via recrystallization from ethanol/water mixtures to achieve >98% purity.

Physicochemical and Functional Properties

The compound exhibits:

  • pH-Dependent Solubility: Fully soluble in water at pH <5 due to protonation of the dimethylamino group; forms micelles above critical micelle concentration (CMC = 0.1 mM).

  • Thermal Stability: Decomposes at 210°C, making it suitable for high-temperature processing in polymer formulations.

  • Surface Activity: Reduces surface tension of water to 35 mN/m at 1% concentration, comparable to commercial surfactants like Tween 80.

Biological Activity and Mechanisms

Membrane Interaction Studies

In vitro studies demonstrate the compound’s ability to integrate into lipid bilayers, reducing membrane fluidity by 40% at 50 µM concentrations. This property enhances cellular uptake of co-administered drugs, as shown in a 2024 study where paclitaxel bioavailability increased by 3.2-fold when delivered via stearamide monohydrochloride micelles.

Synergistic Effects with Emulsifiers

When combined with poloxamers, the compound improves emulsion stability by 60% compared to single-surfactant systems. This synergy is attributed to optimized packing at oil-water interfaces.

Industrial Applications

Pharmaceutical Drug Delivery

  • Micellar Systems: Loads hydrophobic drugs (e.g., curcumin, docetaxel) with encapsulation efficiencies >90%.

  • Transdermal Patches: Enhances skin permeability coefficient (Kp) by 2.5-fold for diclofenac sodium.

Cosmetic Formulations

  • Shampoos/Conditioners: At 0.5–2% concentrations, reduces hair friction by 30% and improves moisture retention.

  • Cream Stabilization: Prevents phase separation in oil-in-water emulsions for up to 24 months at 25°C.

Related Compounds and Derivatives

Table 3: Structural Analogs

CompoundCAS NumberKey Difference
N-(2-Dimethylaminoethyl)stearamide21367-29-3Lacks hydrochloride counterion
N-(2-Hydroxyethyl)stearamide142-58-5Hydroxyl group replaces dimethylamino

The hydrochloride form exhibits 3-fold higher water solubility than its non-ionic analog .

Future Research Directions

Ongoing investigations focus on:

  • Gene Delivery: Complexation with siRNA for targeted cancer therapy.

  • Biodegradability: Enzymatic hydrolysis studies to assess environmental impact.

  • Regulatory Expansion: Pursuing FDA approval for use in topical ophthalmics.

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